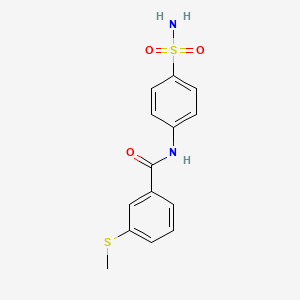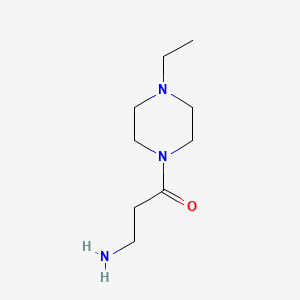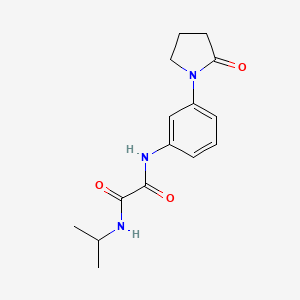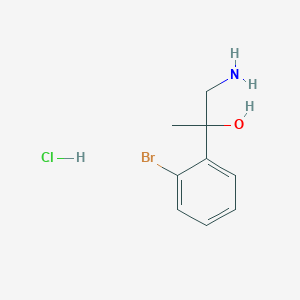
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide, also known as MSA-2, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential use in various scientific research applications, including cancer treatment and drug development.
Applications De Recherche Scientifique
Bioanalytical Applications
This compound has been utilized in the synthesis of modular and functional phenyl boronic acid (PBA)-BODIPY dyes . These dyes are significant for their ability to merge the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety. The synthesized dyes have potential bioanalytical applicability, which was demonstrated by measuring their binding to glycan chains of antibodies using a Quartz Crystal Microbalance (QCM) .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. These isoforms are cytosolic and transmembrane enzymes associated with various physiological and pathological processes. The derivatives showed promising results as inhibitors, particularly against isoforms II, IX, and XII, which are relevant in tumor progression .
Synthesis of Fluorescent Probes
The compound’s derivatives have been used to create fluorescent probes that can be tethered to the glycan domain of antibodies. This application is crucial for the development of new diagnostic tools and for advancing our understanding of antibody-related biological processes .
Development of Sulfonamide Inhibitors
Sulfonamide derivatives of this compound have been investigated for their potential as inhibitors of metalloenzymes. The secondary amines incorporating sulfonamide groups have shown to be effective in inhibiting human carbonic anhydrase, which is significant for designing new therapeutic agents .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are being studied for their potential use in drug development, particularly as part of the synthesis of compounds with specific binding affinities to target enzymes involved in disease pathways .
Chemical Synthesis
The compound serves as a building block in organic synthesis, contributing to the creation of a variety of chemical entities. Its versatility allows for the development of new synthetic routes and methodologies in organic chemistry .
Enzyme Mechanism Studies
Researchers use derivatives of this compound to study the mechanisms of enzymes, particularly carbonic anhydrases. By understanding how these inhibitors interact with the enzyme, scientists can gain insights into enzyme function and regulation .
Biomarker Development
The compound’s derivatives are being explored for their role in biomarker development. By attaching to specific proteins or cells, they can serve as markers for various diseases, aiding in early detection and diagnosis .
Propriétés
IUPAC Name |
3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMIZGNPRPYMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)



![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)
![3-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2876613.png)

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N-(2-fluorobenzyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2876619.png)


